1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile
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Overview
Description
1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile is an organic compound with the molecular formula C19H23NO3. It is known for its unique structure, which includes a cyclopentyloxy group and a methoxyphenyl group attached to a cyclohexane ring with a carbonitrile group. This compound has a molecular weight of 313.39 g/mol and a boiling point of 498.3°C at 760 mmHg .
Preparation Methods
The synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyloxy Group: The cyclopentanol is reacted with an appropriate halogenating agent to form cyclopentyl halide.
Attachment to Methoxyphenyl Group: The cyclopentyl halide is then reacted with 4-methoxyphenol in the presence of a base to form 3-(cyclopentyloxy)-4-methoxyphenol.
Cyclohexane Ring Formation: The 3-(cyclopentyloxy)-4-methoxyphenol is then subjected to a Friedel-Crafts acylation reaction with cyclohexanone to form the cyclohexane ring.
Introduction of the Carbonitrile Group: Finally, the compound is treated with a cyanating agent to introduce the carbonitrile group, resulting in the formation of this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile can be compared with similar compounds such as:
[3-(Cyclopentyloxy)-4-methoxyphenyl]methanol: This compound has a similar structure but lacks the cyclohexane ring and carbonitrile group.
3-(4-Methoxyphenyl)propanoyl chloride: This compound has a methoxyphenyl group but differs in the presence of a propanoyl chloride group instead of the cyclohexane ring and carbonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
152630-47-2 |
---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C19H25NO2/c1-21-17-10-9-15(19(14-20)11-5-2-6-12-19)13-18(17)22-16-7-3-4-8-16/h9-10,13,16H,2-8,11-12H2,1H3 |
InChI Key |
URXUAYQZIDJXGT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2(CCCCC2)C#N)OC3CCCC3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC(=O)CC2)C#N)OC3CCCC3 |
152630-47-2 | |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Synonyms |
1-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]-4-OXOCYCLOHEXANE-1-CARBONITRILE |
Origin of Product |
United States |
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